molecular formula C14H18ClN3O B2772245 (2S)-2-amino-N-cyclopropyl-3-(1H-indol-3-yl)propanamide hydrochloride CAS No. 200865-14-1

(2S)-2-amino-N-cyclopropyl-3-(1H-indol-3-yl)propanamide hydrochloride

Cat. No.: B2772245
CAS No.: 200865-14-1
M. Wt: 279.77
InChI Key: WQUKZHOKVDHQHF-YDALLXLXSA-N
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Description

(2S)-2-amino-N-cyclopropyl-3-(1H-indol-3-yl)propanamide hydrochloride is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific synthetic route for this compound may involve multiple steps, including cyclization, amination, and hydrochloride salt formation.

Industrial Production Methods

Industrial production of indole derivatives often employs large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-N-cyclopropyl-3-(1H-indol-3-yl)propanamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups at the C-3 position .

Scientific Research Applications

(2S)-2-amino-N-cyclopropyl-3-(1H-indol-3-yl)propanamide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2S)-2-amino-N-cyclopropyl-3-(1H-indol-3-yl)propanamide hydrochloride involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The cyclopropyl and amino groups may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-amino-N-cyclopropyl-3-(1H-indol-3-yl)propanamide hydrochloride is unique due to the presence of the cyclopropyl group, which can confer distinct chemical and biological properties. This structural feature may enhance its stability, binding affinity, and specificity compared to other indole derivatives .

Properties

IUPAC Name

(2S)-2-amino-N-cyclopropyl-3-(1H-indol-3-yl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O.ClH/c15-12(14(18)17-10-5-6-10)7-9-8-16-13-4-2-1-3-11(9)13;/h1-4,8,10,12,16H,5-7,15H2,(H,17,18);1H/t12-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUKZHOKVDHQHF-YDALLXLXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(CC2=CNC3=CC=CC=C32)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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